1-Methyl-2-propylcyclopentane

Description

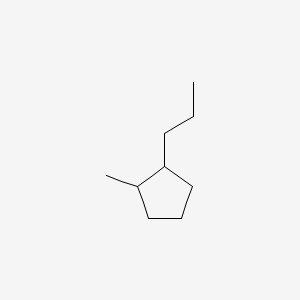

Structure

2D Structure

3D Structure

Properties

CAS No. |

932-44-5 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

1-methyl-2-propylcyclopentane |

InChI |

InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3 |

InChI Key |

ADQJFBQXLAAVQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCCC1C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: (1S,2R)-1-methyl-2-propylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, stereochemistry, and potential applications of the chiral cycloalkane, (1S,2R)-1-methyl-2-propylcyclopentane. The information is intended for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science.

Core Properties

(1S,2R)-1-methyl-2-propylcyclopentane, also known as cis-1-methyl-2-propylcyclopentane, is a saturated cyclic hydrocarbon.[1][2] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a methyl group and a propyl group on adjacent carbon atoms, with a cis relative stereochemistry. This arrangement results in a chiral molecule. It is described as a colorless liquid with a faint odor, which is insoluble in water but soluble in common organic solvents.[1][2]

Physicochemical Data

The key quantitative properties of (1S,2R)-1-methyl-2-propylcyclopentane are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ | [1][2][3] |

| Molecular Weight | 126.2392 g/mol | [1][2][3] |

| CAS Number | 932-43-4 | [1][2][3] |

| Boiling Point | 148.858 °C at 760 mmHg | [1][2] |

| Density | 0.775 g/cm³ | [1][2] |

| Flash Point | 30.804 °C | [1][2] |

| Vapor Pressure | 5.256 mmHg at 25°C | [1][2] |

| Refractive Index | 1.426 | [1][2] |

Stereochemistry and Conformational Analysis

The stereochemical designation (1S,2R) defines the absolute configuration at the two chiral centers of the molecule. The cis relationship between the methyl and propyl groups significantly influences the molecule's three-dimensional shape.

Cyclopentane rings are not planar and exist in puckered conformations to relieve torsional strain. The two most common conformations are the envelope (Cₛ symmetry) and the half-chair (C₂ symmetry).[1] For 1,2-disubstituted cyclopentanes like (1S,2R)-1-methyl-2-propylcyclopentane, the substituents can occupy either axial-like or equatorial-like positions in these conformations. The molecule will predominantly adopt the conformation that minimizes steric interactions between the substituents. In the case of the cis isomer, one substituent will likely be in an axial-like position while the other is in an equatorial-like position in the most stable conformations. The propyl group, being bulkier than the methyl group, will have a stronger preference for the equatorial-like position to minimize steric strain.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-2-propylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-methyl-2-propylcyclopentane (B14171863), a nine-carbon cycloalkane. The information is presented to be a valuable resource for professionals in research and development. This document summarizes key quantitative data, outlines general experimental methodologies for the determination of these properties, and provides a visual representation of the structure-property relationships.

Core Physicochemical Data

This compound exists as two stereoisomers: cis-1-methyl-2-propylcyclopentane and trans-1-methyl-2-propylcyclopentane. The spatial arrangement of the methyl and propyl groups relative to the cyclopentane (B165970) ring influences their physical properties.

Summary of Physicochemical Properties

The table below summarizes the available quantitative data for both the cis and trans isomers of this compound. It is important to note that experimentally determined values for all properties were not available for both isomers in the public domain.

| Property | cis-1-Methyl-2-propylcyclopentane | trans-1-Methyl-2-propylcyclopentane |

| Molecular Formula | C₉H₁₈ | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol | 126.24 g/mol |

| Boiling Point | 148.858 °C at 760 mmHg[1] | No experimental data available |

| Melting Point | No experimental data available | 150 K (-123.15 °C) |

| Density | 0.775 g/cm³[1] | No experimental data available |

| Water Solubility | Insoluble[1] | Insoluble |

| Computed XLogP3-AA | 4.3 | 4.3 |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Method: Thiele Tube Method [2]

-

Sample Preparation: A small volume (less than 0.5 mL) of the liquid sample is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is inverted and placed into the sample tube.

-

Apparatus Setup: The sample tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This entire setup is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently and evenly heated. As the temperature rises, the air trapped in the capillary tube will expand and exit, followed by the vapor of the sample, which will be observed as a steady stream of bubbles.

-

Observation: The heating is discontinued (B1498344) once a continuous stream of bubbles is observed. As the apparatus cools, the vapor pressure of the sample will decrease. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Method: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the solid substance is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Density

The density of a liquid is its mass per unit volume.

Method: Pycnometer Method

-

Measurement of Empty Pycnometer Mass: A clean, dry pycnometer (a small glass flask of a specific volume) is accurately weighed (m₁).

-

Measurement with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and weighed again (m₂). The temperature of the liquid is recorded.

-

Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Solubility in Water

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For non-polar compounds like this compound, solubility in a polar solvent like water is expected to be very low.

Method: Shake-Flask Method [3]

-

Equilibration: An excess amount of the hydrocarbon is added to a known volume of water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

-

Phase Separation: The mixture is allowed to stand to allow for the separation of the aqueous and organic phases. Centrifugation may be used to facilitate this separation.

-

Analysis: A sample of the aqueous phase is carefully removed and analyzed for the concentration of the dissolved hydrocarbon using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Structure-Property Relationship

The physicochemical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates these fundamental relationships based on established principles of organic chemistry.

Caption: Relationship between the molecular structure of this compound and its key physicochemical properties.

Signaling Pathways and Experimental Workflows

A thorough search of scientific literature and databases did not yield any information regarding the involvement of this compound in specific biological signaling pathways or established experimental workflows within the context of drug development or other life sciences research. Its primary characterization is as a hydrocarbon constituent, and as such, it has not been identified as a signaling molecule or a therapeutic agent.

Conclusion

This technical guide has summarized the available physicochemical data for cis- and trans-1-methyl-2-propylcyclopentane and provided an overview of the general experimental methods used to determine these properties. The provided diagram illustrates the fundamental connections between the molecule's structure and its physical characteristics. It is important to highlight the current absence of data regarding its biological activity, which may be a potential area for future research.

References

An In-depth Technical Guide to the Stereoisomers of 1-Methyl-2-propylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-propylcyclopentane (B14171863), a saturated hydrocarbon with the molecular formula C₉H₁₈, is a molecule of significant interest in stereochemistry due to its two chiral centers.[1] This guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships, physical properties, and the principles behind their synthesis and characterization. While specific experimental protocols and complete quantitative data for all individual stereoisomers are not extensively documented in publicly available literature, this paper compiles the known information and elucidates the theoretical framework governing their behavior. This document is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development who may encounter or work with this and related chiral molecules.

Introduction to the Stereoisomers of this compound

The structure of this compound features a five-membered cyclopentane (B165970) ring substituted with a methyl group at the C-1 position and a propyl group at the C-2 position. The presence of these two substituents on the cyclopentane ring gives rise to two chiral centers at carbons 1 and 2. Consequently, there are 2² = 4 possible stereoisomers.

These four stereoisomers can be categorized into two main groups based on the relative orientation of the methyl and propyl groups:

-

Cis Isomers: The methyl and propyl groups are on the same side of the cyclopentane ring. This configuration exists as a pair of enantiomers.

-

Trans Isomers: The methyl and propyl groups are on opposite sides of the cyclopentane ring. This configuration also exists as a pair of enantiomers.

The cis and trans pairs of enantiomers are diastereomers of each other. The specific stereoisomers are:

-

(1R,2S)-1-methyl-2-propylcyclopentane and (1S,2R)-1-methyl-2-propylcyclopentane (cis enantiomers)

-

(1R,2R)-1-methyl-2-propylcyclopentane and (1S,2S)-1-methyl-2-propylcyclopentane (trans enantiomers)

Physical and Chemical Properties

Quantitative data for the individual enantiomers of this compound are scarce in the available literature. However, some properties of the cis and trans racemates have been reported.

| Property | cis-1-Methyl-2-propylcyclopentane (Racemic Mixture) | trans-1-Methyl-2-propylcyclopentane (Racemic Mixture) |

| Molecular Formula | C₉H₁₈[2] | C₉H₁₈[3] |

| Molecular Weight | 126.24 g/mol [2] | 126.24 g/mol [3] |

| CAS Number | 932-43-4[2] | 932-44-5[3] |

| Boiling Point | 148.858 °C at 760 mmHg[4] | Not available |

| Melting Point | Not available | 150 K[5] |

| Density | 0.775 g/cm³[4] | Not available |

| Refractive Index | 1.426[4] | Not available |

| Optical Rotation | 0° (racemic mixture) | 0° (racemic mixture) |

Stereochemical Relationships

The relationships between the four stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

Caption: Stereochemical relationships of this compound isomers.

Experimental Protocols

Synthesis of this compound

A general approach to the synthesis of 1,2-dialkylcyclopentanes involves the alkylation of a cyclopentanone (B42830) derivative followed by reduction, or the catalytic hydrogenation of a corresponding cyclopentene. The stereochemical outcome of these reactions (the cis/trans ratio) is highly dependent on the reaction conditions, catalysts, and starting materials.

Illustrative Synthetic Workflow:

Caption: A generalized synthetic workflow for this compound.

Separation of Stereoisomers

The separation of the stereoisomers of this compound would typically involve a multi-step process.

-

Separation of Diastereomers: The cis and trans diastereomers can often be separated using conventional chromatographic techniques such as gas chromatography (GC) or column chromatography, due to their different physical properties (e.g., boiling point, polarity).

-

Separation of Enantiomers (Chiral Resolution): The separation of the enantiomeric pairs (cis and trans) requires a chiral environment. This is commonly achieved through chiral chromatography, either with a chiral stationary phase (CSP) in gas chromatography or high-performance liquid chromatography (HPLC).

Logical Flow for Isomer Separation:

Caption: Logical workflow for the separation of this compound stereoisomers.

Conclusion

The stereoisomers of this compound provide a classic example of cis/trans isomerism and enantiomerism in cyclic systems. While the theoretical principles governing their structure and relationships are well-established, there is a notable lack of comprehensive experimental data, particularly for the individual enantiomers. This guide has synthesized the available information to provide a detailed overview for researchers and professionals in the chemical sciences. Further research is warranted to fully characterize the physical and chemical properties of each stereoisomer and to develop and publish detailed protocols for their stereoselective synthesis and separation. Such work would be invaluable for applications in asymmetric synthesis and the development of chiral materials and pharmaceuticals.

References

- 1. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. lorentz.leidenuniv.nl [lorentz.leidenuniv.nl]

- 3. gcms.cz [gcms.cz]

- 4. Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cis-1-Methyl-2-propylcyclopentane [webbook.nist.gov]

An In-depth Technical Guide on cis-1-Methyl-2-propylcyclopentane (CAS 932-43-4)

Disclaimer: This document provides a summary of the publicly available technical information for cis-1-Methyl-2-propylcyclopentane. It is important to note that detailed experimental protocols, comprehensive biological activity studies, and specific signaling pathway information for this particular compound are limited in the scientific literature. The information presented herein is based on general knowledge of substituted cyclopentanes and available database entries.

Introduction

Cis-1-Methyl-2-propylcyclopentane is a saturated hydrocarbon belonging to the class of cycloalkanes. Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a methyl group and a propyl group on adjacent carbon atoms, with a cis stereochemical relationship. Substituted cyclopentanes are significant structural motifs found in numerous natural products and synthetic compounds with diverse biological activities.[1][2] They serve as important building blocks in medicinal chemistry and drug discovery, often acting as core scaffolds or as appendages to occupy hydrophobic pockets in biological targets.[2][3] While the broader class of substituted cyclopentanes is well-studied, specific research on cis-1-Methyl-2-propylcyclopentane is not extensively documented.

Physicochemical and Spectral Data

The known physicochemical properties of cis-1-Methyl-2-propylcyclopentane are summarized in the table below. This data is compiled from various chemical databases and provides a foundational understanding of the compound's physical characteristics.

| Property | Value | Reference(s) |

| CAS Number | 932-43-4 | [1][4] |

| Molecular Formula | C₉H₁₈ | [1][4] |

| Molecular Weight | 126.24 g/mol | [5] |

| Boiling Point | 148.86 °C at 760 mmHg | [1][4] |

| Density | 0.775 g/cm³ | [1][4] |

| Refractive Index | 1.426 | [1][4] |

| Flash Point | 30.80 °C | [1][4] |

| Vapor Pressure | 5.256 mmHg at 25°C | [1][4] |

| InChI | InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1 | [6] |

| SMILES | CCCC1CCCC1C | [7] |

Spectral Information

Synthesis

Specific, detailed experimental protocols for the synthesis of cis-1-Methyl-2-propylcyclopentane are not described in the available literature. However, general methods for the synthesis of alkyl-substituted cyclopentanes are well-established in organic chemistry. These methods often involve cyclization reactions or the alkylation of cyclopentane precursors.

A generalized synthetic approach could involve the catalytic hydrogenation of a corresponding cyclopentene (B43876) derivative or the cyclization of a linear nonane (B91170) derivative under appropriate conditions. The diagram below illustrates a conceptual workflow for the synthesis of such compounds.

Biological Activity and Applications

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways of cis-1-Methyl-2-propylcyclopentane.

However, the cyclopentane motif is a common feature in many biologically active molecules and approved drugs.[2] Substituted cyclopentanes can act as bioisosteres for other five-membered rings, such as the furanose ring in nucleosides, leading to the development of carbocyclic nucleoside analogs with improved pharmacokinetic properties.[2] The conformational flexibility of the cyclopentane ring can be a key factor in its interaction with biological targets.[3] Conformational rigidification of the cyclopentane scaffold is a strategy used in medicinal chemistry to enhance binding affinity and selectivity.[3]

Given its structure, cis-1-Methyl-2-propylcyclopentane could potentially serve as a hydrophobic fragment in the design of new chemical entities. Its utility could be explored in areas where lipophilicity and a specific three-dimensional arrangement of substituents are required for biological activity. The diagram below illustrates the potential role of such a fragment in drug design.

Safety and Handling

Specific safety and handling data for cis-1-Methyl-2-propylcyclopentane is not extensively detailed. As with any chemical compound, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[8]

Conclusion

Cis-1-Methyl-2-propylcyclopentane is a simple cycloalkane for which basic physicochemical data is available. However, there is a notable lack of in-depth research on its synthesis, spectral characterization, and biological activity. While the broader class of substituted cyclopentanes holds significant importance in medicinal chemistry, further studies are required to ascertain the specific properties and potential applications of this particular compound. Researchers interested in this molecule may need to undertake foundational research to establish its chemical and biological profile.

References

- 1. lookchem.com [lookchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society [acs.digitellinc.com]

- 4. (1S,2R)-1-methyl-2-propylcyclopentane | 932-43-4 [chemnet.com]

- 5. cis-1-Methyl-2-propylcyclopentane | C9H18 | CID 6427144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cis-1-Methyl-2-propylcyclopentane [webbook.nist.gov]

- 7. cis-1-Methyl-2-propylcyclopentane (CAS 932-43-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to trans-1-Methyl-2-propylcyclopentane (CAS: 932-44-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-1-Methyl-2-propylcyclopentane (CAS number 932-44-5), a saturated hydrocarbon. This document consolidates available data on its chemical and physical properties, spectroscopic information, and analytical methodologies. Given the limited specific experimental data for this compound, representative protocols for its synthesis and analysis are provided to guide researchers. Safety information is summarized based on data for similar saturated hydrocarbons. This guide is intended to be a valuable resource for professionals in research, and chemical development.

Chemical Identity and Physical Properties

trans-1-Methyl-2-propylcyclopentane is a cycloalkane with a molecular formula of C9H18 and a molecular weight of 126.24 g/mol .[1][2][3][4][5] It is a structural isomer of other C9 cycloalkanes and is characterized by a cyclopentane (B165970) ring substituted with a methyl and a propyl group in a trans configuration. The trans configuration indicates that the methyl and propyl groups are on opposite sides of the plane of the cyclopentane ring.

Table 1: Chemical Identifiers for trans-1-Methyl-2-propylcyclopentane

| Identifier | Value | Source(s) |

| CAS Number | 932-44-5 | [1][2][3][4][5] |

| Molecular Formula | C9H18 | [1][2][3][4][5] |

| Molecular Weight | 126.24 g/mol | [1] |

| IUPAC Name | (1R,2R)-1-methyl-2-propylcyclopentane (one enantiomer) | [1] |

| InChI | InChI=1S/C9H18/c1-3-5-9-7-4-6-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1 | [2][3] |

| InChIKey | ADQJFBQXLAAVQA-IUCAKERBSA-N | [2][3] |

| Canonical SMILES | CCCC1CCCC1C | [5] |

| Synonyms | 1-trans-2-methylpropylcyclopentane, Cyclopentane, 1-methyl-2-propyl-, trans- | [1][2][3] |

Table 2: Physical Properties of trans-1-Methyl-2-propylcyclopentane

| Property | Value | Units | Source(s) |

| Melting Point | -123.15 | °C | [3] |

| Computed XLogP3-AA | 4.3 | [1] | |

| Computed Complexity | 76.1 | [5] | |

| Computed Rotatable Bond Count | 2 | [5] |

Spectroscopic and Analytical Data

Mass Spectrometry

A mass spectrum for 1-methyl-2-propyl-cyclopentane (isomer not specified) is available in the NIST Mass Spectrometry Data Center. For saturated hydrocarbons, fragmentation typically involves the loss of alkyl fragments. Common fragments would be expected at m/z values corresponding to the loss of methyl (M-15), ethyl (M-29), and propyl (M-43) groups. The molecular ion peak (M+) would be expected at m/z 126.

Gas Chromatography

Gas chromatography is a primary method for the analysis of volatile hydrocarbons like trans-1-Methyl-2-propylcyclopentane. Kovats retention indices, which are used to normalize retention times, have been reported for this compound on non-polar columns.

Table 3: Kovats Retention Indices for trans-1-Methyl-2-propylcyclopentane

| Stationary Phase | Temperature (°C) | Kovats Index (I) | Source(s) |

| Squalane | 50 | 881.4 | [2] |

| Squalane | 60 | 884 | [2] |

| Squalane | 70 | 885.1 | [2] |

| Squalane | 80 | 888 | [2] |

| Squalane | 100 | 892 | [2] |

| Squalane | 120 | 896 | [2] |

Experimental Protocols

Due to the lack of specific, detailed experimental protocols for trans-1-Methyl-2-propylcyclopentane in the literature, this section provides representative methods for its synthesis and analysis based on established procedures for similar compounds.

Representative Synthesis of a trans-1,2-disubstituted Cyclopentane

The stereoselective synthesis of trans-1,2-disubstituted cyclopentanes can be challenging. One approach involves the alkylation of a pre-existing cyclopentane derivative. A representative conceptual workflow is outlined below. This is a generalized procedure and would require optimization for the specific synthesis of trans-1-Methyl-2-propylcyclopentane.

Conceptual Synthesis Workflow:

-

Functionalization of Cyclopentane: Start with a functionalized cyclopentane, such as cyclopentanone.

-

Introduction of the First Substituent: Introduce the first alkyl group (e.g., methyl) via a Grignard reaction or other nucleophilic addition to the carbonyl group, followed by dehydration to form an alkene (e.g., 1-methylcyclopentene).

-

Introduction of the Second Substituent: The second alkyl group (propyl) can be introduced via various methods, such as conjugate addition to an activated cyclopentene (B43876) derivative or through a stereoselective reduction of a disubstituted cyclopentene.

-

Stereochemical Control: Achieving the trans configuration often requires specific reagents and reaction conditions that favor thermodynamic or kinetic control to yield the desired stereoisomer.

-

Purification: The final product would be purified using techniques such as fractional distillation or preparative gas chromatography.

References

- 1. trans-1-Methyl-2-propylcyclopentane | C9H18 | CID 6427145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-1-Methyl-2-propylcyclopentane [webbook.nist.gov]

- 3. trans-1-Methyl-2-propylcyclopentane [webbook.nist.gov]

- 4. trans-1-Methyl-2-propylcyclopentane (CAS 932-44-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Page loading... [guidechem.com]

An In-depth Technical Guide to the Stereoisomers of 1-Methyl-2-propylcyclopentane: IUPAC Nomenclature, Physicochemical Properties, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1-methyl-2-propylcyclopentane (B14171863), a saturated hydrocarbon with applications in organic synthesis. This document details the precise IUPAC nomenclature for all possible stereoisomers, summarizes their key physicochemical properties, and presents a detailed experimental protocol for their separation and identification using gas chromatography.

Stereoisomers of this compound

This compound possesses two chiral centers at the C1 and C2 positions of the cyclopentane (B165970) ring. This gives rise to a total of four stereoisomers, which can be categorized into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as cis and trans isomers based on the relative orientation of the methyl and propyl groups.

The cis isomers have both the methyl and propyl groups on the same face of the cyclopentane ring, while the trans isomers have them on opposite faces. The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (R/S) system.

The four stereoisomers are:

-

(1R,2S)-1-Methyl-2-propylcyclopentane and (1S,2R)-1-Methyl-2-propylcyclopentane , which are enantiomers and constitute the cis pair.[1]

-

(1R,2R)-1-Methyl-2-propylcyclopentane and (1S,2S)-1-Methyl-2-propylcyclopentane , which are enantiomers and constitute the trans pair.

Data Presentation: Physicochemical Properties

The following table summarizes the available quantitative data for the isomers of this compound. It is important to note that experimental data for each individual stereoisomer is not always available, and in some cases, data is reported for the cis or trans mixture.

| IUPAC Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| cis-1-Methyl-2-propylcyclopentane | (1S,2R)-1-Methyl-2-propylcyclopentane | 932-43-4 | C₉H₁₈ | 126.24 | 148.86 | 0.775 | 1.426 |

| trans-1-Methyl-2-propylcyclopentane | (1R,2R)-rel-1-Methyl-2-propylcyclopentane | 932-44-5 | C₉H₁₈ | 126.24 | 150 (Fusion Point K) | ||

| (1S,2S)-1-Methyl-2-propylcyclopentane | C₉H₁₈ | 126.24 |

Experimental Protocols: Separation by Gas Chromatography

The separation and identification of the stereoisomers of this compound can be effectively achieved using high-resolution gas chromatography (GC), often coupled with mass spectrometry (GC-MS) for definitive identification. Due to their similar boiling points and polarities, a high-efficiency capillary column is essential for resolving the different isomers.

Objective: To separate and identify the four stereoisomers of this compound.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

High-resolution capillary column: A non-polar column such as a DB-5, HP-5ms, or equivalent (5% Phenyl Polysiloxane) is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

Reagents and Materials:

-

Sample mixture of this compound isomers.

-

High-purity carrier gas (Helium or Hydrogen).

-

Volatile solvent for sample dilution (e.g., hexane (B92381) or pentane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the isomer mixture in the chosen volatile solvent (e.g., 1% v/v).

-

GC Instrument Setup:

-

Injector: Set to a temperature of 250 °C. A split injection mode is typically used to avoid column overloading.

-

Oven Temperature Program: An initial temperature of 40-50 °C is held for 5 minutes. Then, the temperature is ramped at a rate of 2-5 °C/min to a final temperature of 150 °C. A slower ramp rate generally provides better resolution of closely eluting isomers.

-

Carrier Gas: Maintain a constant flow rate, typically around 1-2 mL/min.

-

Detector (FID): Set to a temperature of 250-300 °C.

-

Detector (MS): If using a mass spectrometer, the transfer line temperature should be maintained at approximately 280 °C. The mass spectrometer can be operated in full scan mode to obtain mass spectra for each eluting peak.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

The isomers will elute at different retention times. Generally, the trans isomers will have slightly different retention times than the cis isomers. The elution order will depend on the specific column and conditions used.

-

If using an FID, the relative peak areas can be used to determine the proportion of each isomer in the mixture.

-

If using an MS, the mass spectrum of each peak should be recorded. All isomers will exhibit a similar fragmentation pattern, with a molecular ion peak (m/z 126) and characteristic fragments. Identification can be confirmed by comparing the obtained mass spectra with a reference library.

-

Kovats retention indices can also be used for identification by comparing experimental values with those reported in databases like the NIST Chemistry WebBook. For example, Kovats retention indices on a non-polar column for the cis isomer are reported around 884-927, and for the trans isomer around 881-927, depending on the temperature program.

-

Mandatory Visualization: Isomeric Relationships

The following diagram illustrates the stereochemical relationships between the isomers of this compound.

References

Molecular formula and weight of 1-Methyl-2-propylcyclopentane

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Molecular and Physicochemical Properties of 1-Methyl-2-propylcyclopentane

This document provides a detailed overview of the core physicochemical properties of this compound, a saturated alicyclic hydrocarbon. The focus is on its molecular formula and weight, supported by standard methodologies for their determination.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are derived from both theoretical calculations and reference data from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | NIST[1][2], Guidechem[3] |

| Molecular Weight | 126.24 g/mol | PubChem[4][5] |

| 126.2392 g/mol | NIST[1][2][6][7][8] | |

| Canonical SMILES | CCCC1CCCC1C | Guidechem[3] |

| InChIKey | ADQJFBQXLAAVQA-UHFFFAOYSA-N | NIST[1][2] |

| CAS Registry Number | 3728-57-2 | NIST[1][2], Guidechem[3] |

Determination of Molecular Formula and Weight

The molecular formula and weight of a compound are its most fundamental characteristics. The following sections detail the theoretical and experimental approaches to establish these values for this compound.

The molecular formula is determined by deconstructing the IUPAC name of the compound:

-

Parent Structure: The name "cyclopentane" indicates a five-carbon (C₅) ring. A saturated cycloalkane has the general formula CₙH₂ₙ, which for cyclopentane (B165970) is C₅H₁₀.

-

Substituents:

-

"1-Methyl" signifies a single-carbon alkyl group (-CH₃) attached to the ring.

-

"2-Propyl" signifies a three-carbon alkyl group (-CH₂CH₂CH₃) attached to the ring.

-

-

Atom Summation:

-

Carbon (C): 5 (from ring) + 1 (from methyl) + 3 (from propyl) = 9 carbons.

-

Hydrogen (H): A disubstituted cycloalkane follows the general formula CₙH₂ₙ. With 9 carbon atoms, the formula is C₉H₁₈. This accounts for the two hydrogen atoms removed from the cyclopentane ring to attach the substituents.

-

-

Molecular Weight Calculation: Using the atomic weights of carbon (≈12.011 u) and hydrogen (≈1.008 u), the molecular weight is calculated as: (9 × 12.011) + (18 × 1.008) = 108.099 + 18.144 = 126.243 g/mol . This calculated value is consistent with database entries.[3][4][5]

Standard analytical techniques are employed to experimentally confirm the theoretical formula and weight.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound.

-

Methodology: A sample of this compound is ionized, typically via electron ionization (EI). The resulting molecular ion (M⁺) is separated by a mass analyzer based on its mass-to-charge ratio (m/z). The peak corresponding to the intact molecular ion directly provides the molecular weight. For C₉H₁₈, a prominent peak would be expected at an m/z value of approximately 126.

-

-

Elemental Analysis: This technique determines the elemental composition of a substance.

-

Methodology: A pure sample is combusted in an excess of oxygen. The resulting water (H₂O) and carbon dioxide (CO₂) are collected and weighed. The masses of these products are used to calculate the mass percentages of hydrogen and carbon in the original sample. These percentages are then used to derive the empirical formula, which for a simple hydrocarbon like this, confirms the molecular formula of C₉H₁₈.

-

Structural and Logical Visualization

The following diagram illustrates the logical process used to derive the molecular formula from the compound's chemical name, as detailed in Section 2.1.

References

- 1. Cyclopentane, 1-methyl-2-propyl- [webbook.nist.gov]

- 2. Cyclopentane, 1-methyl-2-propyl- [webbook.nist.gov]

- 3. Page loading... [guidechem.com]

- 4. trans-1-Methyl-2-propylcyclopentane | C9H18 | CID 6427145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Methyl-2-propyl-cyclopentane | C9H18 | CID 316554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. trans-1-Methyl-2-propylcyclopentane [webbook.nist.gov]

- 7. trans-1-Methyl-2-propylcyclopentane [webbook.nist.gov]

- 8. trans-1-Methyl-2-propylcyclopentane [webbook.nist.gov]

Technical Guide: Physicochemical Properties of 1-Methyl-2-propylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 1-Methyl-2-propylcyclopentane, a cycloalkane of interest in various chemical research and development applications. This document outlines the available physicochemical data for its isomers and describes the standard experimental protocols for their determination.

Physicochemical Data Summary

This compound (C₉H₁₈, Molecular Weight: 126.24 g/mol ) exists as two stereoisomers: cis-1-Methyl-2-propylcyclopentane and trans-1-Methyl-2-propylcyclopentane.[1] The physical properties of these isomers can differ. The quantitative data available for each isomer are summarized below.

| Property | cis-1-Methyl-2-propylcyclopentane | trans-1-Methyl-2-propylcyclopentane |

| Boiling Point | 148.86 °C (at 760 mmHg)[2] | 150 °C[3] |

| Density | 0.775 g/cm³[2] | Not available |

| CAS Number | 932-43-4[2] | 932-44-5 |

Experimental Protocols

The determination of the boiling point and density of liquid hydrocarbons such as this compound is fundamental to their characterization. The following are detailed descriptions of standard experimental methodologies.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[4]

Thiele Tube Method:

This method is suitable for determining the boiling point of small quantities of a liquid.[5]

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid is placed in a small test tube or a Durham tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube.

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Upon further heating, the vapor of the sample will also be expelled, resulting in a rapid and continuous stream of bubbles from the capillary tube. At this point, the heat source is removed.

-

Boiling Point Determination: The liquid in the Thiele tube is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]

Determination of Density

The density of a liquid is its mass per unit volume. Several methods are available for the accurate determination of the density of liquid hydrocarbons.

Pycnometer Method:

A pycnometer is a flask with a specific, accurately known volume.

-

Cleaning and Weighing: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance.

-

Sample Filling: The pycnometer is filled with the sample liquid, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid is wiped from the outside.

-

Weighing with Sample: The mass of the pycnometer filled with the sample is determined.

-

Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Vibrating Tube Densitometer:

This is a modern and highly accurate method for density determination.

-

Principle: The instrument measures the oscillation frequency of a U-shaped tube containing the sample. The frequency of oscillation is directly related to the density of the liquid in the tube.

-

Calibration: The instrument is calibrated using fluids of known density (e.g., dry air and pure water).

-

Measurement: The sample is introduced into the oscillating tube, and the instrument provides a direct reading of the density at a controlled temperature.

Logical Workflow for Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the physical properties of a liquid hydrocarbon.

Caption: Workflow for Physical Property Determination.

References

The Ubiquitous Cyclopentane: A Technical Guide to Its Natural Occurrence, Biosynthesis, and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopentane (B165970) ring, a five-membered carbocycle, is a fundamental structural motif found in a vast array of naturally occurring compounds with profound biological activities. These substituted cyclopentanes are biosynthesized by a diverse range of organisms, from terrestrial plants and fungi to marine invertebrates and algae, and even within the animal kingdom. Their diverse structures give rise to a wide spectrum of pharmacological properties, making them a fertile ground for drug discovery and development. This technical guide provides a comprehensive overview of the major classes of naturally occurring substituted cyclopentanes, their biosynthetic origins, detailed experimental protocols for their isolation and characterization, and a summary of their biological activities.

Major Classes of Naturally Occurring Substituted Cyclopentanes

Substituted cyclopentanes are broadly classified based on their biosynthetic origins and the organisms that produce them. The most prominent classes include the plant-derived jasmonates and iridoids, the animal-derived prostaglandins (B1171923), and a diverse array of metabolites from fungal and marine sources.

Jasmonates: The Plant Stress Hormones

Jasmonates are lipid-derived signaling molecules ubiquitous in the plant kingdom, playing critical roles in regulating growth, development, and responses to both biotic and abiotic stress.[1][2] Jasmonic acid (JA) and its various metabolites are key players in plant defense against herbivores and pathogens.[3][4] Wounding of plant tissues leads to a rapid and significant increase in jasmonate concentrations.[5][6][7][8]

Iridoids: Defensive Monoterpenoids

Iridoids are a large and diverse group of monoterpenoids characterized by a cyclopentanopyran ring system.[9] They are widely distributed in over 50 plant families and are also found in some animals that sequester them from their plant-based diet.[9] Iridoids and their glycosides often exhibit a bitter taste and function as defensive compounds against herbivores and pathogens.[9] They also possess a broad range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[10]

Prostaglandins: Animalian Signaling Lipids

Prostaglandins are a group of physiologically active lipid compounds found in almost every tissue in humans and other animals.[11] They are derived from fatty acids, primarily arachidonic acid, and exhibit diverse hormone-like effects, including the regulation of inflammation, blood flow, and the formation of blood clots.[5][11] The cyclopentane ring is a core structural feature of all prostaglandins.[11]

Fungal and Marine Metabolites

A vast and structurally diverse array of substituted cyclopentanes have been isolated from fungi and marine organisms. Fungi produce a variety of cyclopentane-containing sesquiterpenes and cyclopentenones with antifungal and cytotoxic activities.[12][13] Marine organisms, particularly sponges and algae, are a rich source of novel cyclopentanoid natural products, many of which exhibit potent biological activities, including cytotoxicity against cancer cell lines.[14][15][16][17][18]

Biosynthesis of Substituted Cyclopentanes

The biosynthetic pathways leading to substituted cyclopentanes are as diverse as their structures and origins. These pathways involve a series of enzymatic reactions that construct and modify the cyclopentane ring from common metabolic precursors.

Jasmonate Biosynthesis

The biosynthesis of jasmonic acid begins with α-linolenic acid, which is released from chloroplast membranes. A series of enzymatic steps, including oxidation, cyclization, and reduction, leads to the formation of (+)-7-iso-jasmonic acid, the biologically active form.[1][3][19][20][21]

Iridoid Biosynthesis

The biosynthesis of iridoids originates from geranyl pyrophosphate (GPP), a C10 precursor of monoterpenes.[1] The pathway involves the formation of the acyclic precursor geraniol, followed by a series of oxidations and a key reductive cyclization step catalyzed by iridoid synthase (ISY) to form the characteristic iridoid skeleton.[1][2][3][9][22]

Prostaglandin (B15479496) Biosynthesis

Prostaglandin biosynthesis initiates with the release of arachidonic acid from the cell membrane. The enzyme cyclooxygenase (COX) then converts arachidonic acid into the intermediate prostaglandin H2 (PGH2). PGH2 is subsequently converted to various prostaglandins by specific prostaglandin synthases.[8][11]

Quantitative Data on Natural Occurrence and Bioactivity

The concentration of substituted cyclopentanes in their natural sources can vary significantly depending on the species, environmental conditions, and developmental stage. Similarly, their biological activities span a wide range of potencies.

Table 1: Natural Abundance of Selected Substituted Cyclopentanes

| Compound Class | Compound | Source Organism | Concentration | Reference(s) |

| Jasmonates | Jasmonic Acid | Arabidopsis thaliana (wounded leaves) | ~391 pmol/g fresh weight | [5] |

| Jasmonic Acid | Arabidopsis thaliana (unwounded leaves) | 7-33 pmol/g fresh weight | [6] | |

| Iridoids | Aucubin & Catalpol | Plantago lanceolata | 1-5% of dry weight | [23] |

| Harpagide & 8-O-acetylharpagide | Leonurus cardiaca | 0.04 - 0.06 mg/g | [20] | |

| Various Iridoids | Eucommia ulmoides (seed meal) | 0.68 - 31.85 mg/g | [24] | |

| Prostaglandins | Prostaglandin E2 | Human Synovial Fluid (Rheumatoid Arthritis) | High concentrations (variable) | [3][19][22][25][26] |

Table 2: Bioactivity of Selected Substituted Cyclopentanes

| Compound Class | Compound(s) | Bioactivity | Target/Assay | IC₅₀ / MIC | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Fungal Metabolites | Bicolorins B and D | Antifungal | Pythium dissimile | 6.2 and 8.5 µg/mL (MIC) |[12] | | | Penicithrones A-D | Cytotoxic | HeLa, HCT116, MCF-7 cells | 15.95 - 28.56 µmol/L (IC₅₀) |[27] | | Marine Metabolites | Dysideanone B | Cytotoxic | HeLa and HepG2 cells | 7.1 and 9.4 µM (IC₅₀) |[17] | | | N,N,N-trimethyl-3,5-dibromotyramine | Antiproliferative | HepG2 cells | 37.49 ± 1.94 µg/mL (IC₅₀) |[7] | | | Scleritodermin A | Cytotoxic | HCT116, A2780, SKBR3 cells | 0.67 - 5.6 µM (IC₅₀) |[28] |

Experimental Protocols

The isolation and characterization of substituted cyclopentanes from natural sources require a combination of extraction, chromatographic, and spectroscopic techniques.

General Workflow for Natural Product Isolation

The process of isolating a pure natural product typically follows a bioassay-guided fractionation approach. This involves a series of extraction and chromatographic separation steps, with each fraction being tested for biological activity to guide the purification of the active compound(s).

Detailed Protocol: Extraction and Quantification of Iridoids from Plant Material

This protocol describes a general method for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of iridoid glycosides from dried plant material.[4][23][26][29][30][31][32]

1. Extraction:

-

Grind 1 g of dried, powdered plant material.

-

Extract with 10 mL of 70% ethanol (B145695) by refluxing for 30 minutes or by sonication for 20 minutes.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

For further purification, the crude extract can be redissolved in water and passed through a solid-phase extraction (SPE) C18 cartridge to remove non-polar compounds.[23] Elute the iridoids with methanol.

2. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.05% trifluoroacetic acid (B). A typical gradient is 5% A to 25% A over 20 minutes, hold for 5 minutes, then to 40% A over 15 minutes.[29]

-

Flow Rate: 1 mL/min.

-

Detection: UV detector at 230 nm.

-

Quantification: Prepare a calibration curve using a standard of a known iridoid (e.g., plumieride, aucubin). Identify and quantify the iridoids in the sample by comparing retention times and peak areas to the standard curve.

Detailed Protocol: Extraction and Analysis of Prostaglandins by GC-MS

This protocol outlines a method for the extraction and analysis of prostaglandins from biological fluids using Gas Chromatography-Mass Spectrometry (GC-MS).[10][25][33][34]

1. Extraction:

-

Acidify the biological fluid (e.g., synovial fluid, cell culture supernatant) to pH 3-4 with formic acid.

-

Extract the prostaglandins with an organic solvent such as ethyl acetate (B1210297) or a hexane/ethyl acetate mixture (1:1, v/v). Repeat the extraction three times.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

-

Prostaglandins are non-volatile and require derivatization prior to GC-MS analysis. A common method involves:

- Methoximation: To protect the keto group.

- Esterification: To convert the carboxylic acid to a methyl or pentafluorobenzyl ester.

- Silylation: To convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

3. GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280°C).

-

Mass Spectrometry: Use negative ion chemical ionization (NICI) for high sensitivity. Monitor characteristic fragment ions for each prostaglandin derivative.

-

Quantification: Use a deuterated internal standard for accurate quantification.

Enzyme Assay Protocols

1. Iridoid Synthase (ISY) Assay: [9][11][28][35][36]

-

Reaction Mixture: In a glass vial, combine assay buffer (e.g., 50 mM MOPS, pH 7.0), NADPH (final concentration ~200 µM), and purified recombinant ISY protein (1-5 µg).

-

Substrate Addition: Start the reaction by adding the substrate, 8-oxogeranial.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.

-

Analysis: Analyze the organic phase by GC-MS to identify and quantify the iridoid products (e.g., nepetalactol).

2. Allene Oxide Synthase (AOS) Assay: [37][10][21][38][39]

-

Principle: The activity of AOS can be measured spectrophotometrically by monitoring the decrease in absorbance at 234 nm, which corresponds to the disappearance of the conjugated diene system of the hydroperoxide substrate.

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing buffer (e.g., 50 mM potassium phosphate, pH 7.0) and the hydroperoxide substrate (e.g., 13(S)-hydroperoxyoctadecatrienoic acid, HPOT).

-

Enzyme Addition: Initiate the reaction by adding the enzyme extract or purified AOS.

-

Measurement: Immediately monitor the decrease in absorbance at 234 nm using a spectrophotometer. The rate of decrease is proportional to the enzyme activity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of novel substituted cyclopentanes.

Table 3: Representative ¹³C NMR Data for Prostaglandin F₂α Methyl Ester [33][40][41]

| Carbon No. | Chemical Shift (δ, ppm) |

| 1 | 174.2 |

| 2 | 33.4 |

| 3 | 24.8 |

| 4 | 26.6 |

| 5 | 129.0 |

| 6 | 129.0 |

| 7 | 25.5 |

| 8 | 50.1 |

| 9 | 72.9 |

| 10 | 42.8 |

| 11 | 77.7 |

| 12 | 55.4 |

| 13 | 135.4 |

| 14 | 129.8 |

| 15 | 71.8 |

| 16 | 37.2 |

| 17 | 25.1 |

| 18 | 31.5 |

| 19 | 22.6 |

| 20 | 14.0 |

| OMe | 51.5 |

Mass Spectrometry Fragmentation of Iridoid Glycosides: Under electrospray ionization (ESI)-MS/MS, iridoid glycosides typically show characteristic fragmentation patterns. The primary cleavage occurs at the glycosidic bond, resulting in the loss of the sugar moiety (e.g., a neutral loss of 162 Da for a hexose). Further fragmentation of the aglycone provides valuable structural information about the iridoid core.[1][2][4][29][42]

Conclusion

The natural world is a prolific source of structurally diverse and biologically active substituted cyclopentanes. From their roles as signaling molecules in plants and animals to their potential as lead compounds in drug discovery, these fascinating molecules continue to capture the attention of researchers. A thorough understanding of their natural occurrence, biosynthesis, and methods for their isolation and characterization is crucial for unlocking their full therapeutic potential. The protocols and data presented in this guide provide a solid foundation for scientists and professionals working in the field of natural product chemistry and drug development.

References

- 1. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reduction of prostaglandin E2 concentrations in synovial fluid of patients suffering from rheumatoid arthritis following tiaprofenic acid or indomethacin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wound-Induced Endogenous Jasmonates Stunt Plant Growth by Inhibiting Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. On the initiation of jasmonate biosynthesis in wounded leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The wound hormone jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Expression of Allene Oxide Synthase Determines Defense Gene Activation in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Antifungal Halogenated Cyclopentenones from the Endophytic Fungus Saccharicola bicolor of Bergenia purpurascens by the One Strain-Many Compounds Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. One-step Bio-guided Isolation of Secondary Metabolites from the Endophytic Fungus Penicillium crustosum Using High-resolution Semi-preparative HPLC - Alfattani - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]

- 14. Biological and Chemical Diversity of Marine Sponge-Derived Microorganisms over the Last Two Decades from 1998 to 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Bioactive diterpene derivatives from the marine sponge Spongionella sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioactive Terpenes from Marine Sponges and Their Associated Organisms | MDPI [mdpi.com]

- 18. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Prostaglandin E2 liberation in the synovial fluid induced by organo-iodinated contrast media. Interrelations with the genesis of post-arthrographic pain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. Prostaglandin E2 in temporomandibular joint synovial fluid and its relation to pain and inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [Prostaglandins E2 and F2 alpha concentrations in the synovial fluid in rheumatoid and traumatic knee joint diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Cytotoxic anthrone-cyclopentenone heterodimers from the fungus Penicillium sp. guided by molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. Total phenolic, flavonoid, alkaloid and iridoid content and preventive effect of Lider-7-tang on lipopolysaccharide-induced acute lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 32. cnc.nuph.edu.ua [cnc.nuph.edu.ua]

- 33. Carbon-13 nuclear magnetic resonance spectra of prostaglandins and some prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Catalase-related allene oxide synthase, on a biosynthetic route to fatty acid cyclopentenones: expression and assay of the enzyme and preparation of the 8R-HPETE substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 38. scilit.com [scilit.com]

- 39. scilit.com [scilit.com]

- 40. pnas.org [pnas.org]

- 41. kirj.ee [kirj.ee]

- 42. researchgate.net [researchgate.net]

Thermodynamic properties of methylpropylcyclopentane

An In-depth Technical Guide on the Thermodynamic Properties of Methylpropylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylpropylcyclopentane (C₉H₁₈, molar mass: 126.24 g/mol ) is a substituted cycloalkane that exists in several isomeric forms, depending on the position of the methyl and propyl groups on the cyclopentane (B165970) ring. As with other hydrocarbons, its thermodynamic properties are of significant interest in various fields, including chemical engineering, fuel development, and computational chemistry. Understanding these properties is crucial for process design, reaction modeling, and predicting the behavior of substances in different environments. This technical guide provides a comprehensive overview of the available thermodynamic data for various isomers of methylpropylcyclopentane, details the experimental protocols used for their determination, and presents a visual representation of a key experimental workflow.

The primary isomers covered in this guide are:

-

1-Methyl-1-propylcyclopentane

-

(1-Methylpropyl)cyclopentane (sec-Butylcyclopentane)

-

(2-Methylpropyl)cyclopentane (Isobutylcyclopentane)

-

trans-1-Methyl-2-propylcyclopentane

-

trans-1-Methyl-3-propylcyclopentane

Thermodynamic Data

The following tables summarize the critically evaluated thermodynamic properties for various isomers of methylpropylcyclopentane. The data has been compiled from reputable sources such as the National Institute of Standards and Technology (NIST) and Cheméo.[1][2][3]

Table 1: Enthalpy of Formation, Gibbs Free Energy of Formation, and Entropy

| Isomer | Formula | Phase | Enthalpy of Formation (ΔfH°) (kJ/mol) | Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) |

| 1-Methyl-1-propylcyclopentane | C₉H₁₈ | Gas | -173.89 (Joback Calculated)[2] | 59.01 (Joback Calculated)[2] | |

| (1-Methylpropyl)cyclopentane | C₉H₁₈ | Gas | |||

| (2-Methylpropyl)cyclopentane | C₉H₁₈ | Gas | -173.89 (Joback Calculated) | 59.01 (Joback Calculated) | |

| trans-1-Methyl-3-propylcyclopentane | C₉H₁₈ | Ideal Gas | Entropy data available from 200 K to 1000 K[3] | ||

| trans-1-Methyl-3-propylcyclopentane | C₉H₁₈ | Liquid | Entropy data available from 250 K to 590 K[3] |

Note: Some values are calculated based on group additivity methods, such as the Joback method, and may not be experimental values.

Table 2: Heat Capacity and Enthalpy of Vaporization

| Isomer | Formula | Phase | Heat Capacity (Cp) (J/mol·K) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) |

| 1-Methyl-1-propylcyclopentane | C₉H₁₈ | Gas | Ideal gas heat capacity data available[2] | Data available[2] |

| (1-Methylpropyl)cyclopentane | C₉H₁₈ | Gas | Ideal gas heat capacity data available[1] | Data available[1] |

| (2-Methylpropyl)cyclopentane | C₉H₁₈ | Gas | Ideal gas heat capacity data available | Data available |

| trans-1-Methyl-3-propylcyclopentane | C₉H₁₈ | Ideal Gas | Heat capacity at constant pressure data available from 200 K to 1000 K[3] | Enthalpy of vaporization data available as a function of temperature[3] |

| trans-1-Methyl-3-propylcyclopentane | C₉H₁₈ | Liquid | Heat capacity at saturation pressure data available as a function of temperature[3] |

Table 3: Physical Properties and Critical Parameters

| Isomer | Formula | Normal Boiling Point (K) | Critical Temperature (K) | Critical Pressure (kPa) | Critical Density (mol/L) |

| 1-Methyl-1-propylcyclopentane | C₉H₁₈ | Data available[2] | Data available[2] | Data available[2] | |

| (1-Methylpropyl)cyclopentane | C₉H₁₈ | Data available[1] | Data available[1] | Data available[1] | |

| (2-Methylpropyl)cyclopentane | C₉H₁₈ | Data available | Data available | Data available | |

| trans-1-Methyl-3-propylcyclopentane | C₉H₁₈ | Critically evaluated recommendation available[3] | Critically evaluated recommendation available[3] | Critically evaluated recommendation available[3] | Critically evaluated recommendation available[3] |

Experimental Protocols

The determination of the thermodynamic properties of hydrocarbons like methylpropylcyclopentane relies on a set of well-established experimental techniques. The following sections detail the methodologies for key measurements.

Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of a compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[4][5][6]

Principle: A known mass of the liquid sample is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Detailed Methodology:

-

Sample Preparation: A precise mass of the liquid methylpropylcyclopentane isomer is weighed. For volatile liquids, this is often done by encapsulating the liquid in a gelatin capsule or absorbing it onto a pellet of a known combustible material (like filter paper) with a known heat of combustion.[5]

-

Bomb Assembly: The sample is placed in a crucible inside the bomb. A fuse wire, with a known heat of combustion per unit length, is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, which could form nitric acid upon combustion and affect the results. It is then filled with pure oxygen to a high pressure (typically around 30 atm).[4]

-

Calorimeter Setup: The sealed bomb is submerged in a precisely measured mass of water in an insulated container (a Dewar flask). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer monitors the temperature.

-

Ignition and Data Acquisition: After allowing the system to reach thermal equilibrium, the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter system (bomb, water, container) is determined by calibrating it with a substance of a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated. The standard enthalpy of formation is subsequently derived using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of CO₂ and H₂O.

Static Method for Vapor Pressure Measurement

The static method is a direct and accurate technique for determining the vapor pressure of a liquid over a range of temperatures.[7][8]

Principle: The sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.

Detailed Methodology:

-

Sample Degassing: The liquid sample must be thoroughly degassed to remove any dissolved air or other volatile impurities, as these would contribute to the measured pressure and lead to errors. A common method is repeated freeze-pump-thaw cycles.[7]

-

Apparatus Setup: The degassed sample is introduced into a thermostated equilibrium cell connected to a high-vacuum line and a pressure measurement system (e.g., a capacitance diaphragm gauge).

-

Temperature Control: The equilibrium cell is maintained at a constant, precisely known temperature using a thermostat bath.

-

Equilibrium and Measurement: The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes. This stabilized pressure is the vapor pressure of the substance at that temperature.

-

Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve. The experimental data are often fitted to a suitable vapor pressure equation, such as the Antoine equation.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the enthalpy of formation of a liquid hydrocarbon, such as an isomer of methylpropylcyclopentane, using bomb calorimetry.

Caption: Workflow for the experimental determination of the standard enthalpy of formation.

Conclusion

This technical guide has summarized the key thermodynamic properties of several isomers of methylpropylcyclopentane and detailed the rigorous experimental procedures used to obtain these values. The provided data, primarily sourced from critically evaluated datasets, serves as a valuable resource for researchers and professionals. The visualization of the bomb calorimetry workflow further elucidates the process of acquiring fundamental thermochemical data. While experimental data for all possible isomers may not be readily available, computational methods based on group additivity and quantum chemistry can provide reliable estimations where experimental gaps exist.

References

- 1. Cyclopentane, (1-methylpropyl)- (CAS 4850-32-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Cyclopentane, 1-methyl-1-propyl- (CAS 16631-63-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. nsuworks.nova.edu [nsuworks.nova.edu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. biopchem.education [biopchem.education]

- 7. vscht.cz [vscht.cz]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide on 1-Methyl-2-propylcyclopentane

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the structural, physical, and chemical properties of 1-Methyl-2-propylcyclopentane. While the compound is a fundamental cycloalkane and not typically a subject of drug development or biological signaling pathway research, this guide consolidates the available technical data for reference in chemical synthesis and materials science contexts.

Structural Formula and Chemical Identity

This compound is a saturated cycloalkane with the chemical formula C₉H₁₈.[1] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a methyl (-CH₃) group at the first position and a propyl (-CH₂CH₂CH₃) group at the second position. Due to the substitution pattern on the ring, the compound exists as two distinct stereoisomers: cis and trans.[1][2]

-

Molecular Formula: C₉H₁₈

-

Molecular Weight: 126.24 g/mol [3]

-

CAS Registry Number: 3728-57-2 (for the mixture of isomers)[1]

The stereoisomers arise from the relative orientation of the methyl and propyl groups with respect to the plane of the cyclopentane ring. In the cis isomer, both groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.

Physicochemical Properties

Quantitative data for this compound and its isomers are summarized below. This data is critical for applications in chemical synthesis, purification, and analytical chemistry.

| Property | Value | Isomer | Reference |

| Molecular Weight | 126.24 g/mol | Unspecified | [3] |

| Boiling Point | 148.9 °C (at 760 mmHg) | Unspecified | [4] |

| Density | 0.775 g/cm³ | Unspecified | [4] |

| Flash Point | 30.8 °C | Unspecified | [4] |

| Melting Point | 150 K (-123.15 °C) | trans | [4] |

| CAS Number | 3728-57-2 | Unspecified | [1] |

| CAS Number | 932-43-4 | cis | [4] |

| CAS Number | 932-44-5 | trans | [2][3] |

Stereoisomerism: A Logical Relationship

The primary structural feature of this compound is its stereoisomerism. The relationship between the cis and trans isomers is a fundamental concept in stereochemistry, dictating the molecule's three-dimensional shape and influencing its physical properties and interactions.

Caption: Logical diagram illustrating the stereoisomeric relationship of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published in the context of biological research. However, standard organic chemistry techniques are applicable for its synthesis and analysis.

Synthesis Methodology: A common conceptual approach for the synthesis of substituted cyclopentanes involves two main strategies:

-

Alkylation of Cyclopentanone (B42830) Derivatives: This involves the sequential alkylation of a cyclopentanone precursor, first with a methyl group and then a propyl group (or vice versa), followed by reduction of the ketone to a methylene (B1212753) group.

-

Cyclization of Acyclic Precursors: A nine-carbon acyclic precursor with appropriate functional groups can be induced to cyclize, forming the cyclopentane ring with the desired substituents.

A specific synthesis route would require access to proprietary or specialized chemical literature. Precursors mentioned in relation to its synthesis include 1-methyl-2-propyl-cyclopentene and methanol.

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a standard method for identifying and quantifying this compound, particularly in complex mixtures like petroleum products.

Caption: A typical experimental workflow for the analysis of this compound using GC-MS.

Conclusion

This compound is a simple saturated hydrocarbon whose scientific interest lies primarily in the fields of stereochemistry, physical organic chemistry, and as a component of fuel mixtures. The data presented here, including its physical properties and isomeric forms, provides a foundational resource for researchers in these areas. There is currently no evidence in the public domain to suggest its involvement in biological signaling pathways or its application as a therapeutic agent.

References

An In-depth Technical Guide on the Chirality of (1S,2R)-1-methyl-2-propylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R)-1-methyl-2-propylcyclopentane is a chiral cycloalkane featuring a five-membered ring substituted with a methyl group at the first carbon and a propyl group at the second.[1][2] The specific stereochemical designation "(1S,2R)" indicates a cis configuration, where both the methyl and propyl groups are on the same face of the cyclopentane (B165970) ring. This molecule serves as a valuable chiral building block in various fields, including the pharmaceutical and agrochemical industries, where stereochemistry plays a critical role in biological activity.[2] This technical guide provides a comprehensive overview of the core aspects of the chirality of (1S,2R)-1-methyl-2-propylcyclopentane, including its stereochemical properties, proposed methods for its synthesis and analysis, and the importance of its chiral nature.

Stereochemistry and Chirality

(1S,2R)-1-methyl-2-propylcyclopentane possesses two chiral centers at positions C1 and C2. The Cahn-Ingold-Prelog priority rules assign the (S) configuration to the carbon bearing the methyl group and the (R) configuration to the carbon bearing the propyl group in this specific enantiomer. Its enantiomer is (1R,2S)-1-methyl-2-propylcyclopentane, and its diastereomers include the trans isomers, (1S,2S)-1-methyl-2-propylcyclopentane and (1R,2R)-1-methyl-2-propylcyclopentane. The cis relationship of the substituents is crucial to its overall three-dimensional structure and, consequently, its interactions with other chiral molecules.

Physicochemical Data

While specific experimental data for (1S,2R)-1-methyl-2-propylcyclopentane is sparse in publicly available literature, the following table summarizes known and predicted physicochemical properties for cis-1-methyl-2-propylcyclopentane.

| Property | Value |

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| CAS Number | 932-43-4 |

| Boiling Point | 148.9 °C at 760 mmHg |

| Density | 0.775 g/cm³ |

| Refractive Index | 1.426 |

| Optical Rotation [α] | Not available in literature |

Proposed Enantioselective Synthesis

The enantioselective synthesis of cis-1,2-dialkylcyclopentanes can be challenging. A plausible synthetic approach for obtaining (1S,2R)-1-methyl-2-propylcyclopentane would involve an asymmetric hydrogenation of a corresponding cyclopentene (B43876) precursor.

Experimental Protocol: Asymmetric Hydrogenation

-

Precursor Synthesis: Synthesis of 1-methyl-2-propyl-1-cyclopentene from 2-propylcyclopentanone. This can be achieved via a Wittig reaction with methylenetriphenylphosphorane (B3051586) to introduce the methyl group, followed by isomerization of the exocyclic double bond to the endocyclic position under acidic conditions.

-

Asymmetric Hydrogenation: The resulting 1-methyl-2-propyl-1-cyclopentene is subjected to catalytic hydrogenation using a chiral rhodium or ruthenium catalyst, such as one based on a chiral phosphine (B1218219) ligand (e.g., BINAP). The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high enantioselectivity.

-

Purification: The reaction mixture is purified by column chromatography on silica (B1680970) gel to isolate the desired (1S,2R)-1-methyl-2-propylcyclopentane.

-

Chiral Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral gas chromatography (as described in the following section).

Stereochemical Analysis

The determination of the absolute and relative stereochemistry of (1S,2R)-1-methyl-2-propylcyclopentane requires specialized analytical techniques.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating enantiomers.

Experimental Protocol:

-